molecular formula C12H18S2Si2 B044609 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane CAS No. 124733-24-0

1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane

Cat. No. B044609
M. Wt: 282.6 g/mol
InChI Key: FGYSQQKHYAVZEZ-UHFFFAOYSA-N
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Description

“1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane” is a compound with the molecular formula C12H18S2Si2 . It is used in the field of organic semiconductors .


Synthesis Analysis

The synthesis of this compound involves metal-catalyzed diiodosilylation of aryl iodides . The lithium reagent derived from this disilane can be used to install a C-Si bond, which can be easily cleaved by Tamao-Fleming oxidation .


Molecular Structure Analysis

The molecular structure of “1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane” is characterized by two thiophene rings attached to a disilane moiety .


Chemical Reactions Analysis

The compound is involved in reactions that affect its photophysical properties. The substituent adjacent to the disilane moiety affects the conformations and emission efficiencies of compounds in solution and in the solid state .


Physical And Chemical Properties Analysis

The compound is a low melting solid . Its molecular weight is 282.58 .

Scientific Research Applications

Field

Chemistry, specifically organic synthesis .

Application

Thiophene-based analogs are of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Method of Application

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

Results

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

[dimethyl(thiophen-2-yl)silyl]-dimethyl-thiophen-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S2Si2/c1-15(2,11-7-5-9-13-11)16(3,4)12-8-6-10-14-12/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYSQQKHYAVZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CS1)[Si](C)(C)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559618
Record name 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DI(2-Thienyl)-1,1,2,2-tetramethyldisilane

CAS RN

124733-24-0
Record name 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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